1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

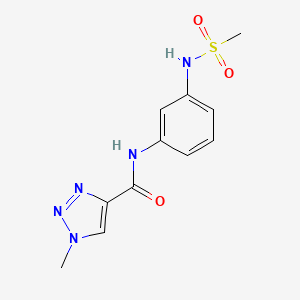

1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The phenyl ring attached to the carboxamide features a meta-oriented methylsulfonamido (-SO₂NHMe) substituent. This structural motif is significant in medicinal chemistry due to the triazole ring’s metabolic stability and hydrogen-bonding capacity, while the sulfonamido group enhances solubility and target-binding interactions .

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c1-16-7-10(13-15-16)11(17)12-8-4-3-5-9(6-8)14-20(2,18)19/h3-7,14H,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRNWIYEWWOTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The incorporation of a methylsulfonamide group enhances its pharmacological profile. The general structure can be represented as follows:

Where correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Anticancer Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : Triazole derivatives often act by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition leads to apoptosis in cancer cells.

- Case Study : A related study showed that triazole-containing compounds exhibited IC50 values ranging from 1.1 µM to 2.6 µM against various cancer cell lines (MCF-7, HCT-116, HepG2) . These values suggest potent antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Inhibition Studies : Some derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | X |

| S. aureus | Y |

(Note: Specific inhibition values need to be filled based on experimental data.)

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components:

- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the efficacy of the compound. For example, the methylsulfonamide group enhances solubility and bioavailability.

Key Findings from SAR Studies:

- Compounds with bulky substituents tended to exhibit higher activity due to improved binding interactions with target enzymes .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the triazole ring and a sulfonamide group, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 244.29 g/mol. Its unique structure allows for interactions with biological targets, particularly in enzyme inhibition.

Anticancer Activity

Research indicates that compounds similar to 1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide exhibit anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines by targeting pathways critical for tumor growth and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Triazole derivatives are known for their ability to disrupt cell membrane integrity and inhibit nucleic acid synthesis in bacteria and fungi. This makes them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Such effects are crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Protein Kinase Inhibition

The primary mechanism through which this compound exerts its effects is through the inhibition of specific protein kinases. These enzymes play vital roles in signaling pathways that regulate cell division and survival:

- Mechanism of Action : The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins essential for cell cycle progression.

- Selectivity : Variations in the substitution patterns on the triazole ring can enhance selectivity towards specific kinases, reducing off-target effects and improving therapeutic indices.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Triazole carboxamides with variations in substituents on the phenyl ring or triazole core exhibit distinct physicochemical and biological properties. Key analogues include:

Key Differences in Physicochemical Properties

- Solubility : The methylsulfonamido group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., 3,4-dimethylphenyl in MKA027) .

- Melting Points: Compounds with polar substituents (e.g., 4-hydroxy in ) exhibit higher melting points (>220°C) compared to nonpolar derivatives (134–190°C) .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves sequential reactions, such as condensation, cyclization, and functionalization. For example, triazole rings are often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) can monitor reaction progress. Ensure solvent removal under reduced pressure to prevent degradation .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

Methodological Answer: Low aqueous solubility is a common limitation for triazole derivatives. Strategies include:

- Co-solvent systems : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity.

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Validate solubility using dynamic light scattering (DLS) and UV-Vis spectroscopy.

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or cell line heterogeneity. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa), passage numbers, and culture media.

- Dose-response curves : Perform 8-point dilution series (0.1–100 µM) in triplicate.

- Control for off-target effects : Include negative controls (e.g., siRNA knockdown) and orthogonal assays (e.g., SPR for binding affinity).

Cross-validate findings with transcriptomic or proteomic profiling to identify confounding pathways .

Q. How can researchers design kinetic studies to elucidate the compound’s enzyme inhibition mechanism?

Methodological Answer: To determine inhibition kinetics (e.g., competitive vs. non-competitive):

Enzyme activity assays : Use a fluorogenic substrate (e.g., Z-LLE-AMC for proteases) and measure initial reaction rates at varying substrate concentrations (0.1–10× Km).

Data fitting : Apply the Michaelis-Menten equation and Lineweaver-Burk plots.

Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to visualize binding interactions.

For time-dependent inhibition, pre-incubate the enzyme with the compound (0–60 min) before adding substrate .

Q. What in silico strategies are effective for predicting metabolite formation and toxicity?

Methodological Answer:

- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Toxicity profiling : Apply QSAR models for hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG inhibition).

- Docking studies : Perform molecular docking (AutoDock Vina) to assess metabolite binding to off-target receptors (e.g., CYP450 isoforms) .

Q. How can SAR studies optimize the compound’s selectivity for a target protein?

Methodological Answer:

- Systematic substitution : Replace the methylsulfonamido group with bioisosteres (e.g., trifluoromethanesulfonamido) and assess potency via IC₅₀ shifts.

- 3D-QSAR : Build a CoMFA/CoMSIA model using alignment-dependent descriptors from crystallographic data.

- Selectivity screening : Test against a panel of structurally related enzymes (e.g., kinase family members) to identify critical binding residues .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Rodent models : Administer the compound intravenously (2 mg/kg) or orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose.

- Bioanalysis : Quantify plasma concentrations using LC-MS/MS (LLOQ = 1 ng/mL).

- Efficacy endpoints : Measure tumor volume reduction in xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescence imaging .

Methodological Notes

- Data Contradictions : Always cross-reference findings with orthogonal methods (e.g., Western blot for protein expression vs. qPCR for mRNA levels) .

- Experimental Controls : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.